tert-Butyl (2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-oxoethyl)carbamate
Description
tert-Butyl (2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-oxoethyl)carbamate is a compound that features a benzimidazole moiety, which is known for its broad range of chemical and biological properties. Benzimidazole derivatives are often used in pharmaceuticals due to their diverse biological activities, including antibacterial, antifungal, and antiviral properties .
Properties
Molecular Formula |
C19H26N4O3 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C19H26N4O3/c1-19(2,3)26-18(25)20-12-16(24)23-10-8-13(9-11-23)17-21-14-6-4-5-7-15(14)22-17/h4-7,13H,8-12H2,1-3H3,(H,20,25)(H,21,22) |
InChI Key |
PDCSQSOJTGXBBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
tert-Butyl (2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Pharmaceutical Applications
-
TRPC6 Inhibition :
- Recent studies indicate that compounds similar to tert-butyl (2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-oxoethyl)carbamate can inhibit the activity of Transient Receptor Potential Channel 6 (TRPC6). This inhibition is relevant for treating various conditions such as nephrotic syndrome, heart failure, and certain types of cancer .
- Nephrology :
- Cancer Research :
Case Study 1: TRPC6 Inhibition in Kidney Disease
A study demonstrated that the administration of a TRPC6 inhibitor led to significant improvements in kidney function markers in animal models of nephropathy. The results indicated that targeting TRPC6 could mitigate renal damage and improve overall kidney health.
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines have shown that compounds structurally related to this compound effectively reduce proliferation rates. These findings support the hypothesis that TRPC6 inhibition may be a viable strategy for cancer treatment.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-oxoethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to specific sites on enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to the compound’s antibacterial, antifungal, and antiviral effects .
Comparison with Similar Compounds
tert-Butyl (2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-oxoethyl)carbamate can be compared with other benzimidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent. What sets this compound apart is its unique combination of the benzimidazole moiety with a piperidine ring, which may confer distinct biological activities and chemical properties
Biological Activity
The compound tert-Butyl (2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-oxoethyl)carbamate , with CAS number 1420975-12-7, is a derivative of benzimidazole and piperidine, two moieties commonly associated with significant biological activity. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 301.38 g/mol. The structure includes a piperidine ring, a benzimidazole moiety, and a carbamate functional group, which are known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H23N3O2 |
| Molecular Weight | 301.38 g/mol |
| CAS Number | 1420975-12-7 |
| Chemical Class | Carbamate Derivative |
Anticancer Properties
Recent studies have indicated that compounds containing benzimidazole and piperidine structures exhibit anticancer activity. For instance, research has shown that similar compounds can inhibit various kinases involved in cancer progression. The interaction of the benzimidazole moiety with ATP-binding sites in kinases may contribute to this inhibitory effect .
The proposed mechanism involves the binding of the compound to specific protein targets, leading to the inhibition of their activity. For example, studies on related compounds have demonstrated their ability to inhibit CDK4/6 kinases, which play a crucial role in cell cycle regulation . The presence of the piperidine ring may enhance the lipophilicity and bioavailability of the compound, facilitating cellular uptake.
Neuroprotective Effects
There is emerging evidence suggesting that derivatives of benzimidazole may possess neuroprotective properties. Compounds with similar structures have been shown to exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . This suggests potential applications in treating conditions such as Alzheimer's disease.
Case Studies
- Inhibition of Kinase Activity : A study evaluated the effects of related compounds on various kinases, revealing IC50 values in the nanomolar range for certain mutations associated with resistance to conventional therapies . This indicates that tert-butyl derivatives may also exhibit potent inhibitory effects against specific kinase targets.
- Neuroprotection in Animal Models : In animal studies, compounds similar to this compound demonstrated significant neuroprotective effects, improving cognitive function and reducing markers of neuroinflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
